Ceramide 8

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

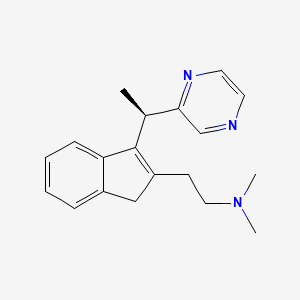

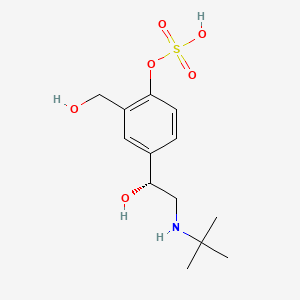

Ceramide 8 is a member of the ceramide family, which are sphingolipids composed of a sphingosine backbone linked to a fatty acid via an amide bond. Ceramides are crucial components of cell membranes and play significant roles in cellular signaling, differentiation, proliferation, and apoptosis. This compound, in particular, is known for its role in maintaining skin barrier function and hydration.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ceramide 8 can be synthesized through several methods, including traditional chemical synthesis and biotechnological approaches. The chemical synthesis typically involves the condensation of palmitoyl-CoA and serine to form 3-keto-dihydrosphingosine, which is then reduced to dihydrosphingosine. This intermediate is acylated to produce dihydroceramide, which is finally desaturated to form this compound .

Industrial Production Methods: Industrial production of this compound often employs biotechnological methods, such as metabolic engineering of yeast or bacterial strains to produce ceramides. These methods are considered more environmentally friendly and sustainable compared to traditional chemical synthesis .

Analyse Des Réactions Chimiques

Types of Reactions: Ceramide 8 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form ceramide-1-phosphate, which plays a role in cellular signaling.

Reduction: Reduction reactions can convert this compound back to its precursor molecules.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Various alkylating agents under controlled conditions.

Major Products:

Oxidation: Ceramide-1-phosphate.

Reduction: Dihydroceramide.

Substitution: Modified ceramides with different fatty acid chains or sphingosine backbones.

Applications De Recherche Scientifique

Ceramide 8 has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study the properties and reactions of sphingolipids.

Biology: Investigated for its role in cell membrane structure and function, as well as its involvement in cellular signaling pathways.

Mécanisme D'action

Ceramide 8 exerts its effects through several mechanisms:

Cell Membrane Structure: this compound is a key component of the lipid bilayer, contributing to membrane stability and integrity.

Cellular Signaling: this compound can activate various signaling pathways, including those involved in apoptosis and cell differentiation.

Skin Barrier Function: In the skin, this compound helps to form a protective barrier that prevents water loss and protects against environmental stressors.

Comparaison Avec Des Composés Similaires

Ceramide 8 is part of a larger family of ceramides, each with unique properties and functions. Similar compounds include:

Ceramide 1: Known for its role in skin hydration and barrier function.

Ceramide 2: Involved in cellular signaling and apoptosis.

Ceramide 3: Commonly used in skincare products for its moisturizing properties.

Uniqueness of this compound: this compound is unique in its specific fatty acid chain length and sphingosine backbone, which confer distinct biophysical properties and biological functions. Its ability to enhance skin barrier function and retain moisture makes it particularly valuable in dermatological and cosmetic applications .

Propriétés

Numéro CAS |

873802-43-8 |

|---|---|

Formule moléculaire |

C42H83NO4 |

Poids moléculaire |

666.1 g/mol |

Nom IUPAC |

N-[(E,2S,3R,6R)-1,3,6-trihydroxyoctadec-4-en-2-yl]tetracosanamide |

InChI |

InChI=1S/C42H83NO4/c1-3-5-7-9-11-13-15-16-17-18-19-20-21-22-23-24-25-27-29-31-33-35-42(47)43-40(38-44)41(46)37-36-39(45)34-32-30-28-26-14-12-10-8-6-4-2/h36-37,39-41,44-46H,3-35,38H2,1-2H3,(H,43,47)/b37-36+/t39-,40+,41-/m1/s1 |

Clé InChI |

ZBQZXOVJGDSANU-SPUWTEBASA-N |

SMILES isomérique |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/[C@@H](CCCCCCCCCCCC)O)O |

SMILES canonique |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CC(CCCCCCCCCCCC)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Phenol, 2-[[2-[[4,12-bis(1,1-dimethylethyl)-2,14-dimethyl-10,6-nitrilo-6H-dibenzo[h,k][1,7,10,3,5]dioxathiadiazacyclododecin-8-yl]oxy]-3-(1,1-dimethylethyl)-5-methylphenyl]thio]-6-(1,1-dimethylethyl)-4-methyl-](/img/structure/B12760111.png)

![4-[2-[2-(4-chlorophenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride](/img/structure/B12760119.png)